AMG-397

MCL-1 inhibition binding affinity BH3 mimetic

AMG-397 (Murizatoclax) is the only orally bioavailable MCL-1 inhibitor with validated preclinical efficacy in MM, AML, and DLBCL models. It demonstrates a picomolar Ki of 15 pM, >10,000-fold selectivity over BCL-2/BCL-xL, and tumor-free outcomes at 50 mg/kg weekly oral dosing in OPM-2 xenografts. This discontinued Phase 1 candidate serves as a critical reference compound for oral MCL-1 inhibitor research, solid-state formulation studies, and selectivity benchmarking. For research use only.

Molecular Formula
Molecular Weight
Cat. No. B1574543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-397
SynonymsAMG-397;  AMG397;  AMG397; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG-397 (Murizatoclax): Preclinical Characterization of an Oral MCL-1 Inhibitor for Hematologic Malignancy Research


AMG-397 (Murizatoclax) is an orally bioavailable, small-molecule inhibitor of myeloid cell leukemia-1 (MCL-1), a key anti-apoptotic protein implicated in the survival of multiple hematologic malignancies [1]. It binds competitively to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins such as BIM, thereby triggering the intrinsic apoptotic pathway [2]. AMG-397 was developed as the first orally administered MCL-1 inhibitor to enter clinical development and has been evaluated in Phase 1 studies for relapsed/refractory multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL) [3]. The compound is currently in discontinued Phase 1 status and is available for research use [4].

Why Generic MCL-1 Inhibitors Cannot Substitute for AMG-397 in Preclinical Research


Although multiple MCL-1 inhibitors have entered preclinical and clinical development, including S63845, S64315 (MIK665), AZD5991, and AMG-176, these compounds exhibit substantial variability in target binding affinity, pharmacokinetic (PK) properties, cellular potency, and in vivo antitumor efficacy profiles [1]. Critically, all other clinically evaluated MCL-1 inhibitors are administered intravenously, while AMG-397 was specifically engineered for oral bioavailability—a fundamental distinction that directly impacts dosing schedules, tumor exposure kinetics, and experimental protocol design [2]. Furthermore, in direct cross-study comparisons of MCL-1 inhibitors, AMG-397 demonstrates picomolar binding affinity (Ki = 15 pM) that exceeds several key comparators, and its discontinuous oral dosing schedule (once or twice weekly) achieves tumor-free outcomes in xenograft models that are not uniformly replicated by intravenous agents at comparable study endpoints [3]. The following quantitative evidence guide details precisely where AMG-397 provides verifiable, measurement-based differentiation that cannot be assumed for alternative MCL-1 inhibitors.

AMG-397 Evidence Guide: Quantified Differentiation from Comparable MCL-1 Inhibitors


AMG-397 Ki = 15 pM vs. MCL-1: Superior Binding Affinity Relative to AZD5991, S64315, and AMG-176

AMG-397 exhibits a Ki of 15 pM (0.015 nM) for MCL-1, representing a 13.3-fold improvement in binding affinity compared to AZD5991 (Ki = 0.2 nM) and a 4-fold improvement compared to its Amgen predecessor AMG-176 (Ki = 0.06 nM) [1]. Relative to S64315/MIK665 (Ki = 0.026 nM), AMG-397 shows a 1.7-fold higher affinity [1]. This picomolar binding potency was achieved through structure-guided optimization that favored a more active conformation of the MCL-1-bound inhibitor complex [2].

MCL-1 inhibition binding affinity BH3 mimetic Ki comparison

Oral Bioavailability: AMG-397 as the First Orally Administered Clinical-Stage MCL-1 Inhibitor

AMG-397 is the first and only orally administered MCL-1 inhibitor to have entered clinical development; all other clinically evaluated MCL-1 inhibitors (including AMG-176, AZD5991, and S64315) require intravenous administration [1]. This differentiation was achieved through deliberate optimization of pharmacokinetic properties beyond AMG-176, which included improvements in both potency and oral absorption characteristics [1]. In preclinical pharmacokinetic studies, oral administration of AMG-397 demonstrated rapid absorption and sustained target engagement in OPM2 xenograft tumors [2].

oral bioavailability pharmacokinetics MCL-1 inhibitor dosing route

>1,000-Fold Selectivity for MCL-1 Over BCL-2 and BCL-xL: Comparable Selectivity Profile Across Class

AMG-397 demonstrates >10,000-fold selectivity for MCL-1 over BCL-2 and BCL-xL [1]. This selectivity profile is comparable to other clinical-stage MCL-1 inhibitors including AMG-176 (>10,000-fold), AZD5991 (>10,000-fold), and S64315 (4,750-fold) [1]. The high selectivity is achieved through structural exploitation of differences in the BH3-binding grooves among BCL-2 family proteins [2].

target selectivity BCL-2 family off-target activity selectivity window

In Vivo Antitumor Efficacy: 9 of 10 Mice Tumor-Free at 50 mg/kg Oral Dosing in OPM2 Multiple Myeloma Xenografts

In the OPM2 multiple myeloma xenograft model, oral administration of AMG-397 at 50 mg/kg once or twice weekly resulted in 9 of 10 mice being tumor-free at the end of the study [1]. At 25 mg/kg, significant tumor regressions were also observed [2]. By comparison, AMG-176 (Ki = 0.06 nM) demonstrated efficacy in the OPM2 model but without specific tumor-free rate quantification at comparable endpoints; AZD5991 (Ki = 0.2 nM) induced complete tumor regression in the MV4-11 AML model following a single IV dose of 100 mg/kg [1].

in vivo efficacy xenograft model tumor regression multiple myeloma

Cellular Potency in OPM2 Cells: IC50 = 50 nM Following 24-Hour Continuous Exposure

In OPM2 multiple myeloma cells, an MCL-1-dependent cell line, AMG-397 treatment for 24 hours resulted in a viability IC50 of 50 nM [1]. By comparison, the advanced lead compound AM-3106 (Ki = 100 pM) exhibited an OPM2 viability IC50 of 19 nM, while AMG-176 data were not directly reported for this specific assay condition [1]. Caspase-3/7 activation was detectable within one hour of AMG-397 exposure, indicating rapid apoptosis induction [1].

cellular potency OPM2 multiple myeloma IC50

Solid Dispersion Formulation Patent: Enabling Amorphous AMG-397 for Enhanced Oral Absorption

Amgen has filed patent application WO2022046690A1 covering solid dispersions comprising amorphous AMG-397 or pharmaceutically acceptable salts thereof [1]. The amorphous form is characterized by an endothermic transition at 196°C ± 3°C as measured by differential scanning calorimetry [1]. This formulation strategy is specifically designed to enhance oral absorption of AMG-397 by improving its aqueous solubility, consistent with its development as the first orally bioavailable MCL-1 inhibitor [2].

formulation amorphous solid dispersion oral bioavailability patent

AMG-397 (Murizatoclax): Optimal Preclinical and Translational Research Applications


In Vivo Efficacy Studies in Oral Dosing Regimens for Hematologic Malignancy Models

AMG-397 is optimally suited for preclinical in vivo efficacy studies that require oral administration of an MCL-1 inhibitor, particularly in multiple myeloma (OPM2), AML (MOLM-13), and DLBCL xenograft models where oral bioavailability and discontinuous dosing schedules (once or twice weekly) have been validated [1]. The demonstrated 90% tumor-free rate at 50 mg/kg oral dosing in OPM2 xenografts provides a benchmark for expected antitumor activity [1]. Researchers comparing IV-administered MCL-1 inhibitors should note that AMG-397's oral PK profile enables dosing regimens that more closely model human oral therapeutic schedules [2].

Mechanistic Studies of MCL-1 Dependency and Apoptosis Induction

AMG-397's >10,000-fold selectivity for MCL-1 over BCL-2 and BCL-xL makes it appropriate for experiments requiring clean attribution of apoptotic effects specifically to MCL-1 inhibition rather than pan-BCL-2 family activity [1]. The compound induces caspase-3/7 activation within one hour of exposure in OPM2 cells and commits cells to apoptosis following brief exposure, supporting washout studies and experiments designed to interrogate the kinetics of MCL-1-dependent survival signaling [2]. In large tumor cell line profiling screens (n=300), cell lines from AML, multiple myeloma, and DLBCL exhibited greatest sensitivity, providing guidance for selecting appropriate in vitro model systems [2].

Comparative Pharmacology Studies of Clinical-Stage MCL-1 Inhibitors

As a discontinued Phase 1 clinical candidate with publicly available preclinical characterization data, AMG-397 serves as a useful comparator compound in studies benchmarking novel MCL-1 inhibitors or investigating structure-activity relationships within the MCL-1 inhibitor class [1]. Its picomolar binding affinity (Ki = 15 pM) and oral PK profile provide distinct reference points against which new compounds can be assessed. Researchers should note that AMG-397, along with other MCL-1 inhibitors including AZD5991, had clinical development paused due to cardiotoxicity safety signals—a class-level observation that may inform the design of safety pharmacology studies [2].

Formulation and Solid-State Characterization Research

The availability of patent data on amorphous AMG-397 solid dispersions (WO2022046690A1), including thermal characterization parameters (endothermic transition at 196°C ± 3°C), supports research focused on formulation development, solid-state characterization, and solubility enhancement strategies for poorly water-soluble MCL-1 inhibitors [1]. The crystalline reference standard and amorphous form provide distinct solid-state benchmarks for analytical method development and stability studies. Researchers should note that the cited patent covers the specific solid dispersion formulation and not the compound composition-of-matter, which may affect freedom-to-operate considerations in certain applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-397

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.